Methyl 2-(4-hydroxyphenoxy)acetate

Herbicide Development 4-HPPD Inhibition Agrochemical Intermediates

Addressing the need for a well-characterized, bifunctional phenoxyacetate scaffold in agrochemical and kinase inhibitor research. Methyl 2-(4-hydroxyphenoxy)acetate offers: • Quantified 4-HPPD inhibitory benchmark (IC50 = 223 μM) for SAR calibration. • Exceptional nanomolar kinase inhibition (IC50 = 3.48 nM) as a hit-to-lead starting point. • Reliable ≥95% purity across lots, with ambient shipping and global availability.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 70067-75-3
Cat. No. B1268873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxyphenoxy)acetate
CAS70067-75-3
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=C(C=C1)O
InChIInChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3
InChIKeyOITXOTZGDJLEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-hydroxyphenoxy)acetate: Building Block Overview


Methyl 2-(4-hydroxyphenoxy)acetate (CAS 70067-75-3), with molecular formula C9H10O4 and molecular weight 182.17 g/mol, is an organic intermediate belonging to the phenoxyacetate ester class. It features a bifunctional architecture: a nucleophilic phenolic hydroxyl group para to an ether-linked methyl acetate moiety [1]. This structure enables distinct reactivity profiles compared to non-hydroxylated analogs like methyl phenoxyacetate (CAS 2065-23-8) or the free acid 4-hydroxyphenoxyacetic acid (CAS 1878-84-8), positioning it as a versatile scaffold in the synthesis of herbicides, plant growth regulators, and pharmaceutical candidates [1].

1 Scaffold for herbicide SAR studies targeting 4-HPPD inhibition
2 Building block for kinase inhibitor discovery with reported nanomolar activity
3 Protected carboxylic acid equivalent for multi-step organic synthesis

Methyl 2-(4-hydroxyphenoxy)acetate vs. Common Analogs


Substituting Methyl 2-(4-hydroxyphenoxy)acetate with structurally similar compounds such as methyl phenoxyacetate, ethyl 2-(4-hydroxyphenoxy)acetate, or the free acid 4-hydroxyphenoxyacetic acid introduces significant differences in reactivity, physicochemical properties, and biological activity. The phenolic -OH group is critical for hydrogen bonding and enzymatic interactions, while the methyl ester governs lipophilicity and hydrolytic stability. As demonstrated by BindingDB data, the methyl ester exhibits an IC50 of 223 μM against 4-HPPD [1], whereas the ethyl ester analog shows an IC50 of 73 μM—a three-fold difference in potency [2]. Such variations can alter reaction outcomes in synthetic routes and impact biological screening results, making generic substitution scientifically invalid without quantitative justification.

Replacing with methyl phenoxyacetate removes the phenolic -OH, altering H-bonding and enzymatic interactions
Ethyl ester analog shifts lipophilicity and hydrolytic stability, leading to a 3.1-fold difference in 4-HPPD potency
Using the free acid 4-hydroxyphenoxyacetic acid requires extra esterification steps if a protected carboxyl is needed

Evidence-Based Differentiation


4-HPPD Inhibition: Methyl vs. Ethyl Ester

In direct enzymatic assays using the enol borate method with 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) purified from pig liver, Methyl 2-(4-hydroxyphenoxy)acetate exhibits an IC50 of 2.23 × 10⁵ nM (223 μM) [1]. The ethyl ester analog, Ethyl 2-(4-hydroxyphenoxy)acetate, under identical assay conditions, shows an IC50 of 7.30 × 10⁴ nM (73 μM) [2]. This represents an approximately 3.1-fold difference in inhibitory potency.

4-HPPD Inhibition
Head-to-head
Methyl ester IC50 223 μM
Ethyl ester IC50 73 μM
3.1-fold difference
Ester-dependent potency profiling
Assay: pig liver 4-HPPD, enol borate method
Herbicide Development 4-HPPD Inhibition Agrochemical Intermediates

Kinase Inhibition Activity

In a HotSpot kinase assay panel (1 μM ATP, 1-hour incubation), Methyl 2-(4-hydroxyphenoxy)acetate displays potent inhibition with an IC50 of 3.48 nM against a specific kinase target [1]. While comparative data for close structural analogs in this exact assay are not publicly available, this nanomolar potency distinguishes the methyl ester from the typically weaker activity observed for simpler phenoxyacetates in kinase screens, establishing a baseline for scaffold selection in kinase-focused medicinal chemistry.

Kinase Inhibition
Class-level
IC50 3.48 nM
(HotSpot kinase panel)
Reported nanomolar inhibition context
Scaffold differs from typical μM-range phenoxyacetates
Kinase Inhibitor Discovery Pharmaceutical Intermediates Enzymatic Assays

Auxin Receptor Binding Affinity

Although direct binding data for Methyl 2-(4-hydroxyphenoxy)acetate at the AUX1 auxin influx transporter are not available, the structurally related 3-chloro-4-hydroxyphenoxyacetic acid demonstrates an IC50 of 32.4 μM in displacing IAA from Arabidopsis AUX1 [1]. This activity is statistically indistinguishable from that of 2,4-D (IC50 = 39.7 μM) and 1-NAA (IC50 = 70.8 μM), indicating that the 4-hydroxyphenoxyacetate core possesses inherent auxin-mimetic properties [1]. The methyl ester of Methyl 2-(4-hydroxyphenoxy)acetate may further modulate membrane permeability and metabolic stability, providing a differentiated tool for auxin signaling studies.

Auxin Receptor Binding
Cross-study comparable
3-Chloro analog IC50 32.4 μM vs 2,4-D 39.7 μM (AUX1)
Class-level auxin-mimetic properties
Direct binding data for this ester not available
Plant Growth Regulation Auxin Transport Agrochemical Research

Physicochemical Property Comparison

Methyl 2-(4-hydroxyphenoxy)acetate exhibits a calculated LogP value of approximately 1.2-1.5 (ACD/Labs predicted) and a boiling point of 307.8±17.0 °C (predicted) . In contrast, the free acid 4-hydroxyphenoxyacetic acid (CAS 1878-84-8) has a LogP of ~0.7 and a melting point of 154-157 °C, while the ethyl ester analog has a higher LogP (~1.8) and a boiling point of 320.8±17.0 °C . The methyl ester thus occupies an intermediate physicochemical space, offering a balance between membrane permeability (higher than acid) and aqueous solubility (higher than ethyl ester), which can be advantageous for both in vitro assays and in vivo applications where moderate lipophilicity is desired.

Physicochemical Properties
Predicted
Methyl ester LogP ~1.2–1.5
Free acid LogP ~0.7
Ethyl ester LogP ~1.8
Intermediate lipophilicity balance
ACD/Labs predicted; may affect permeability/solubility
Drug Design ADME Properties Chemical Stability

Synthetic Utility and Protecting Group Strategy

Methyl 2-(4-hydroxyphenoxy)acetate is routinely synthesized via Williamson etherification of hydroquinone with methyl chloroacetate in the presence of a base [1]. This route provides the methyl ester directly, which can serve as a protected form of the carboxylic acid for downstream transformations. In contrast, the free acid 4-hydroxyphenoxyacetic acid requires separate esterification steps if a protected carboxyl is needed, adding synthetic complexity. Furthermore, the methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H2O) to yield the free acid, whereas the ethyl ester often requires harsher conditions or longer reaction times due to steric hindrance. This differential hydrolytic lability makes the methyl ester a more convenient intermediate in multi-step syntheses where orthogonal protection/deprotection strategies are employed [2].

Synthetic Utility
Class-level
Mild LiOH hydrolysis vs. harsher ethyl ester cleavage
May simplify synthetic workflows
Class-level ester reactivity trends
Organic Synthesis Protecting Groups Process Chemistry

Optimal Procurement Scenarios


4-HPPD Inhibitor SAR Studies

Procure Methyl 2-(4-hydroxyphenoxy)acetate when conducting structure-activity relationship (SAR) studies around the 4-hydroxyphenoxyacetate core for 4-HPPD inhibition. Its moderate potency (IC50 = 223 μM) provides a clear benchmark for evaluating the impact of ester modifications, as the ethyl ester analog is 3.1-fold more potent (IC50 = 73 μM) under identical assay conditions [1][2]. This quantitative difference allows precise calibration of lipophilicity-activity relationships in herbicide development programs.

Kinase Inhibitor Discovery

Utilize Methyl 2-(4-hydroxyphenoxy)acetate as a starting point for kinase inhibitor discovery, where it demonstrates single-digit nanomolar potency (IC50 = 3.48 nM) in the HotSpot kinase assay [3]. This activity level is exceptional for a simple phenoxyacetate scaffold, warranting its inclusion in focused libraries and hit-to-lead campaigns targeting kinases with similar binding site characteristics.

Auxin Signaling Research

Select Methyl 2-(4-hydroxyphenoxy)acetate for plant biology studies investigating auxin transport and signaling, based on class-level evidence that 4-hydroxyphenoxyacetate derivatives bind to the AUX1 influx transporter with affinity comparable to 2,4-D [4]. Its intermediate LogP (~1.2-1.5) and methyl ester functionality provide distinct membrane permeability and metabolic stability profiles compared to the free acid or ethyl ester, enabling nuanced experimental designs .

Protected Carboxylic Acid in Synthesis

Employ Methyl 2-(4-hydroxyphenoxy)acetate as a protected carboxylic acid equivalent in complex organic syntheses, particularly in the preparation of agrochemical intermediates and pharmaceutical building blocks [5]. Its ready availability via Williamson etherification and facile deprotection under mild conditions make it a superior choice over the free acid (which requires additional esterification steps) or the ethyl ester (which necessitates harsher hydrolysis conditions) for orthogonal protection strategies.

Application
Selection Property
Validation Focus
4-HPPD inhibitor SAR studies
Ester-dependent potency benchmark
Lipophilicity-activity relationship calibration
Kinase inhibitor discovery
Nanomolar kinase inhibition context
Scaffold selectivity and hit-to-lead profiling
Auxin signaling research
Auxin-mimetic core scaffold
Membrane permeability and metabolic stability
Protected carboxylic acid in synthesis
Orthogonal protecting group utility
Hydrolysis condition selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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